2-(4-Nitrophenyl)thiazole-4-carbaldehyde
Overview
Description
2-(4-Nitrophenyl)thiazole-4-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a 4-nitrophenyl group and an aldehyde functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde typically involves the reaction of 4-nitrobenzaldehyde with thioamide derivatives under specific conditions. One common method includes the use of a cyclization reaction where 4-nitrobenzaldehyde reacts with thioamide in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(4-Nitrophenyl)thiazole-4-carboxylic acid.
Reduction: 2-(4-Aminophenyl)thiazole-4-carbaldehyde.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with enzyme active sites, inhibiting their function and affecting cellular pathways.
Comparison with Similar Compounds
2-(4-Nitrophenyl)thiazole: Lacks the aldehyde group but shares the nitrophenyl-thiazole core structure.
4-Nitrobenzaldehyde: Contains the nitrophenyl group and aldehyde but lacks the thiazole ring.
2-(4-Aminophenyl)thiazole-4-carbaldehyde: A reduced form with an amino group instead of a nitro group.
Uniqueness: 2-(4-Nitrophenyl)thiazole-4-carbaldehyde is unique due to the presence of both the nitrophenyl and thiazole moieties, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-nitrophenyl)-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3S/c13-5-8-6-16-10(11-8)7-1-3-9(4-2-7)12(14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXIIEWUDZDHKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505004 | |
Record name | 2-(4-Nitrophenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3474-89-3 | |
Record name | 2-(4-Nitrophenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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